6,13-Pentacenequinone is a stable, fully oxidized pentacene derivative featuring two reactive carbonyl groups at the central 6 and 13 positions . In the procurement of organic electronic materials, it serves as the foundational, bench-storable precursor for synthesizing solution-processable organic semiconductors with carrier mobilities exceeding 1 cm2/Vs, most notably TIPS-pentacene[1]. Unlike pristine pentacene, which suffers from severe insolubility and rapid environmental degradation, 6,13-pentacenequinone offers ambient stability and sufficient solubility in common organic solvents to enable scalable, high-yield liquid-phase functionalization. This makes it a critical starting material for laboratories and manufacturers developing organic thin-film transistors (OTFTs) and advanced optoelectronic devices.
Buyers attempting to synthesize functionalized acenes cannot substitute 6,13-pentacenequinone with pristine pentacene or smaller generic quinones like anthraquinone [1]. Pristine pentacene lacks electrophilic reactive handles, making direct functionalization of the central ring impossible without destroying the aromatic core, and its extreme insolubility prevents homogeneous solution-phase reactions. Conversely, while smaller quinones are soluble and reactive, they cannot yield the extended five-ring conjugated system required for high charge-carrier mobility [2]. 6,13-Pentacenequinone provides the exact five-ring structural scaffold combined with the necessary chemical reactivity (via the 6,13-dione) to undergo nucleophilic addition, making it the required procurement choice for scalable pentacene derivative synthesis.
The primary commercial value of 6,13-pentacenequinone lies in its efficiency as a precursor. When reacted with lithiated triisopropylsilylacetylene, 6,13-pentacenequinone enables a one-pot synthesis of TIPS-pentacene with near-quantitative yields [1]. In contrast, attempting to directly functionalize pristine pentacene yields negligible functionalized product due to the lack of reactive carbonyl handles and extreme insolubility. This high conversion efficiency drastically reduces the cost per gram of the final semiconductor material.
| Evidence Dimension | Precursor conversion yield to functionalized pentacene |
| Target Compound Data | Near-quantitative yield (>80-90%) via one-pot nucleophilic addition |
| Comparator Or Baseline | Pristine pentacene (Yield: ~0% for direct one-pot functionalization) |
| Quantified Difference | >80% absolute yield improvement |
| Conditions | Solution-phase reaction in THF followed by reductive aromatization |
High-yield conversion is critical for procurement teams calculating the cost-efficiency of raw materials for scaling up organic semiconductor production.
Pristine pentacene is highly unstable, undergoing rapid photo-oxidation in aerated solutions, often degrading within 20 minutes in toluene [1]. 6,13-Pentacenequinone is fully oxidized at the most reactive central positions, rendering it stable under ambient light and air. It can be stored as a solid for months without specialized inert-atmosphere conditions and handled in standard laboratory environments without degradation, significantly lowering handling costs and preventing batch-to-batch reproducibility issues.
| Evidence Dimension | Solution-phase photo-oxidative stability |
| Target Compound Data | Stable for >80 minutes (and months in solid state) with no characteristic peak disappearance |
| Comparator Or Baseline | Pristine pentacene (Oxidizes/degrades within 20 minutes in aerated toluene) |
| Quantified Difference | >4x longer solution handling time; indefinite solid-state ambient stability |
| Conditions | Aerated solvent under ambient light conditions |
Eliminates the need for strict glovebox handling during precursor storage and initial synthesis steps, lowering operational overhead.
A major bottleneck in acene chemistry is the rigid, flat structure that causes strong pi-pi stacking and insolubility. 6,13-Pentacenequinone disrupts this planarity slightly and introduces polar carbonyl groups, providing sufficient solubility in solvents like THF and chloroform to allow for homogeneous liquid-phase reactions [1]. Pristine pentacene is virtually insoluble in these solvents at room temperature, forcing researchers to rely on low-yield heterogeneous conditions or high-vacuum sublimation.
| Evidence Dimension | Suitability for homogeneous solution-phase synthesis |
| Target Compound Data | Soluble in THF/Chloroform, enabling standard liquid-phase nucleophilic additions |
| Comparator Or Baseline | Pristine pentacene (Insoluble in standard organic solvents at 20 °C) |
| Quantified Difference | Enables standard molarity liquid-phase reactions vs. complete insolubility |
| Conditions | Standard laboratory temperatures (20-25 °C) in common organic solvents |
Enables the use of standard, scalable chemical reactor workflows rather than specialized, low-throughput solid-state or vacuum techniques.
Beyond its role as a precursor, 6,13-pentacenequinone exhibits intrinsic electronic properties useful for redox systems. Cyclic voltammetry demonstrates that it undergoes distinct, reversible reduction waves, functioning as a stable electron acceptor with a measured optical band gap of approximately 3.0 eV [1]. Unfunctionalized pentacene acts primarily as an electron donor (p-type) and lacks this stable, reversible n-type reduction behavior in standard electrochemical windows.
| Evidence Dimension | Electrochemical reduction behavior |
| Target Compound Data | Exhibits stable, reversible reduction waves (band gap ~3 eV) |
| Comparator Or Baseline | Pristine pentacene (Primarily p-type, lacks stable reversible reduction) |
| Quantified Difference | Provides stable n-type/acceptor characteristics vs. p-type only behavior |
| Conditions | Cyclic voltammetry in organic solvents at room temperature |
Allows the compound to be procured not just as a precursor, but directly as a stable organic electron acceptor or photocatalyst.
6,13-Pentacenequinone is the mandatory starting material for the bulk synthesis of TIPS-pentacene and other 6,13-bis(silylethynyl)pentacenes. Its dual reactive carbonyls allow for a highly efficient one-pot nucleophilic addition and subsequent reduction, yielding charge-transport materials for organic thin-film transistors (OTFTs) [1].
Because the two ketone groups can be reacted sequentially, this compound is utilized for stepwise desymmetrization. Researchers can add one nucleophile, isolate the intermediate, and add a different nucleophile to create push-pull, polarized pentacene derivatives with tuned solid-state packing [2].
Due to its high thermal stability (melting point 394 °C) and structural ordering, 6,13-pentacenequinone can be directly utilized via thermal evaporation to deposit highly ordered thin films on substrates, serving as a stable interface in optoelectronic devices without the degradation risks of pristine pentacene [2].
Irritant